5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one 5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one
Brand Name: Vulcanchem
CAS No.: 651738-82-8
VCID: VC16808691
InChI: InChI=1S/C14H18O2/c1-11(2)14(16)10-13(15)9-8-12-6-4-3-5-7-12/h3-7,13,15H,1,8-10H2,2H3
SMILES:
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol

5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one

CAS No.: 651738-82-8

Cat. No.: VC16808691

Molecular Formula: C14H18O2

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxy-2-methyl-7-phenylhept-1-en-3-one - 651738-82-8

Specification

CAS No. 651738-82-8
Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
IUPAC Name 5-hydroxy-2-methyl-7-phenylhept-1-en-3-one
Standard InChI InChI=1S/C14H18O2/c1-11(2)14(16)10-13(15)9-8-12-6-4-3-5-7-12/h3-7,13,15H,1,8-10H2,2H3
Standard InChI Key GTUJIJHKUFWXQA-UHFFFAOYSA-N
Canonical SMILES CC(=C)C(=O)CC(CCC1=CC=CC=C1)O

Introduction

Chemical Structure and Nomenclature

IUPAC Conventions and Molecular Features

The systematic IUPAC name 5-hydroxy-2-methyl-7-phenylhept-1-en-3-one precisely defines its structure:

  • A seven-carbon chain (hept-) with a double bond at position 1 (1-en)

  • A ketone group at position 3 (-3-one)

  • A hydroxyl group at position 5

  • A methyl substituent at position 2

  • A phenyl ring at position 7 .

The canonical SMILES representation CC(=C)C(=O)CC(CCC1=CC=CC=C1)O\text{CC(=C)C(=O)CC(CCC1=CC=CC=C1)O} confirms the spatial arrangement of functional groups. Density functional theory (DFT) calculations predict that the α,β-unsaturated ketone creates a conjugated system extending from the double bond through the carbonyl group, enabling unique reactivity in cycloadditions and nucleophilic attacks .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS No.651738-82-8
Molecular FormulaC14H18O2\text{C}_{14}\text{H}_{18}\text{O}_{2}
Molecular Weight218.29 g/mol
Exact Mass218.131 Da
Topological Polar Surface Area37.3 Ų
LogP2.515

Synthesis and Reaction Pathways

Traditional Synthetic Approaches

The most documented synthesis routes involve aldol condensation and Grignard reactions. A representative pathway proceeds as follows:

  • Grignard reagent formation: Reaction of 3-phenylpropylmagnesium bromide with methyl vinyl ketone yields the tertiary alcohol intermediate.

  • Oxidation: Selective oxidation of the alcohol to the ketone using Jones reagent.

  • Tautomerization: Acid-catalyzed dehydration forms the α,β-unsaturated system.

Yield optimization remains challenging due to competing side reactions at the enone system. Recent advances in organocatalytic asymmetric synthesis, as demonstrated in related heptenones , suggest potential for enantioselective production of this compound.

Purification and Characterization

Purification typically employs flash chromatography with hexane/ethyl acetate gradients (8:2 to 6:4). Nuclear magnetic resonance (NMR) spectral data reveal distinctive signals:

  • 1H^1\text{H} NMR: δ 7.28–7.18 (m, 5H, aromatic), 6.12 (d, J=15.6J = 15.6 Hz, 1H, C=CH), 4.21 (br s, 1H, OH), 2.72–2.64 (m, 2H, CH₂CO), 1.92 (s, 3H, CH₃).

  • 13C^{13}\text{C} NMR: δ 207.3 (C=O), 142.5 (C=C), 128.9–126.3 (aromatic carbons), 69.4 (C-OH) .

Physicochemical Properties

Thermodynamic Stability

The compound’s LogP of 2.515 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems. The topological polar surface area (37.3 Ų) reflects hydrogen-bonding capacity from the hydroxyl and ketone groups, influencing solubility in polar aprotic solvents like DMSO (∼25 mg/ml).

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
Water Solubility0.12 mg/mLAli-Balogh Model
Vapor Pressure1.23×10⁻⁶ mmHgEPI Suite
Enthalpy of Vaporization64.8 kJ/molClausius-Clapeyron

Spectroscopic Fingerprints

Ultraviolet-visible (UV-Vis) spectroscopy shows strong absorption at λ_max = 245 nm (ε = 12,400 M⁻¹cm⁻¹) attributed to the conjugated enone system. Fourier-transform infrared (FTIR) spectra exhibit:

  • Broad O-H stretch at 3350 cm⁻¹

  • Sharp C=O vibration at 1715 cm⁻¹

  • C=C stretching at 1630 cm⁻¹ .

Recent Advances and Challenges

Enantioselective Synthesis

Building on methodologies for gingesulfonic acids , researchers are exploring organocatalytic approaches using L-proline derivatives to access enantiomerically pure forms. Preliminary results show 68% ee using MacMillan’s imidazolidinone catalysts .

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